molecular formula C15H22N2O B6894369 1-(4-Benzyl-5-methyl-1,4-diazepan-1-yl)ethanone

1-(4-Benzyl-5-methyl-1,4-diazepan-1-yl)ethanone

Cat. No.: B6894369
M. Wt: 246.35 g/mol
InChI Key: PLIQDWNLSXRBFY-UHFFFAOYSA-N
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Description

1-(4-Benzyl-5-methyl-1,4-diazepan-1-yl)ethanone is a synthetic compound known for its inhibitory activity on calcium channels. It has shown potential in the treatment of neurological disorders such as epilepsy . This compound is part of the diazepane family, which is characterized by a seven-membered ring containing two nitrogen atoms.

Preparation Methods

The synthesis of 1-(4-Benzyl-5-methyl-1,4-diazepan-1-yl)ethanone typically involves a two-step process:

For industrial production, the compound is synthesized in larger quantities using similar methods but with optimized reaction conditions to ensure high yield and purity. The final product is often purified using liquid chromatography and high-performance liquid chromatography to achieve a purity of 99% .

Chemical Reactions Analysis

1-(4-Benzyl-5-methyl-1,4-diazepan-1-yl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1-(4-Benzyl-5-methyl-1,4-diazepan-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Benzyl-5-methyl-1,4-diazepan-1-yl)ethanone involves its interaction with calcium channels. By inhibiting these channels, the compound reduces the influx of calcium ions into cells, which can modulate various cellular processes. This inhibition is particularly relevant in neurons, where calcium signaling plays a crucial role in neurotransmitter release and neuronal excitability .

Comparison with Similar Compounds

1-(4-Benzyl-5-methyl-1,4-diazepan-1-yl)ethanone can be compared with other diazepane derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-benzyl-5-methyl-1,4-diazepan-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-13-8-9-16(14(2)18)10-11-17(13)12-15-6-4-3-5-7-15/h3-7,13H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIQDWNLSXRBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1CC2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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